2,3,4,5-Tetrafluoro-6-iodobenzoic acid

pKa prediction electron-withdrawing effects acid strength

Procure 2,3,4,5-Tetrafluoro-6-iodobenzoic acid for its unmatched reactivity: the electron-deficient tetrafluoroaryl ring with ortho-iodine enables unique hypervalent iodine(III/V) reagent synthesis (e.g., FIBX oxidant) that bromo/chloro analogs cannot achieve. Its predicted pKa of 1.19—significantly more acidic than non-fluorinated benzoic acids—enhances solubility and metal-coordination behavior. This compound provides a persistent 19F NMR spectroscopic handle for real-time reaction monitoring in non-deuterated solvents. Ideal for Suzuki-Miyaura cross-couplings, fluorinated amino acid synthesis, and PET tracer development.

Molecular Formula C7HF4IO2
Molecular Weight 319.98 g/mol
CAS No. 110625-15-5
Cat. No. B3039490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrafluoro-6-iodobenzoic acid
CAS110625-15-5
Molecular FormulaC7HF4IO2
Molecular Weight319.98 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1I)F)F)F)F)C(=O)O
InChIInChI=1S/C7HF4IO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h(H,13,14)
InChIKeyXICQUVTZFSOOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrafluoro-6-iodobenzoic Acid (CAS 110625-15-5) | Polyfluorinated Aryl Iodide Building Block for Cross-Coupling and Hypervalent Iodine Reagent Synthesis


2,3,4,5-Tetrafluoro-6-iodobenzoic acid (CAS: 110625-15-5; molecular formula: C₇HF₄IO₂; MW: 319.98) is a highly fluorinated aromatic carboxylic acid containing four fluorine substituents and an iodine atom ortho to the carboxyl group . The compound is classified among aromatic fluorocarbons and serves as a versatile building block for constructing more complex fluorinated molecules . Its structural features—including the fully substituted tetrafluorophenyl ring, the aryl iodide functionality, and the carboxylic acid handle—enable distinct reactivity in palladium-catalyzed cross-coupling reactions and as a precursor to hypervalent iodine reagents . Commercial suppliers typically offer this compound at purities of 95% or greater, with standard storage conditions at 2–8°C .

2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Why Non-Fluorinated or Differently Halogenated Benzoic Acid Analogs Cannot Substitute


2,3,4,5-Tetrafluoro-6-iodobenzoic acid is not interchangeable with simpler benzoic acid derivatives or even other halogenated analogs. The four electron-withdrawing fluorine atoms on the aromatic ring substantially enhance the acidity of the carboxylic acid group—a predicted pKa of 1.19±0.10 versus approximately 2.90–3.00 for tetrafluorobenzoic acid and around 4.20 for benzoic acid—which alters solubility, metal-coordination behavior, and downstream derivatization chemistry . The iodine atom positioned ortho to the carboxyl group enables facile oxidative conversion to hypervalent iodine(III) and iodine(V) species (e.g., tetrafluoro-IBX), a transformation that is not accessible with the corresponding bromo or chloro analogs, which lack the appropriate oxidation potential for generating stable iodanes under preparatively useful conditions . Moreover, substituting 2,3,4,5-tetrafluoro-6-iodobenzoic acid with a non-fluorinated aryl iodide would result in significantly reduced oxidative stability, lower solubility in non-polar media, and the loss of the unique ¹⁹F NMR spectroscopic handle that enables real-time reaction monitoring without deuterated solvents .

2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Comparative Quantitative Performance Data for Procurement and Research Selection


Enhanced Acidity and Electrophilicity of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid Relative to Non-Fluorinated and Partially Fluorinated Analogs

The predicted acid dissociation constant (pKa) of 2,3,4,5-tetrafluoro-6-iodobenzoic acid is 1.19±0.10, which is approximately 1.7 to 2.0 pKa units lower (i.e., approximately 50- to 100-fold more acidic) than 2,3,4,5-tetrafluorobenzoic acid and approximately 3 pKa units lower (approximately 1,000-fold more acidic) than unsubstituted benzoic acid (pKa ~4.20) . This enhanced acidity arises from the cumulative electron-withdrawing effect of four fluorine atoms plus the iodine substituent on the aromatic ring, which stabilizes the carboxylate conjugate base. The increased acidity correlates with greater electrophilicity at the carbonyl carbon and improved leaving-group ability of the carboxylate in nucleophilic acyl substitution reactions [1].

pKa prediction electron-withdrawing effects acid strength carboxylic acid reactivity

Tetrafluoro-FIBX Hypervalent Iodine Reagent Derived from 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid Exhibits Enhanced Solubility and Reactivity over Non-Fluorinated IBX

The tetrafluoro derivative of 2-iodoxybenzoic acid (FIBX), synthesized directly from 2,3,4,5-tetrafluoro-6-iodobenzoic acid via oxidation, demonstrates markedly higher solubility and reactivity compared to the non-fluorinated parent IBX . Whereas IBX exhibits extremely low solubility and is largely restricted to polar aprotic solvents such as DMSO, FIBX dissolves in standard organic solvents including dichloromethane, chloroform, and acetonitrile, enabling a broader range of oxidation reactions under milder conditions. The fluorine substitution also increases the electrophilicity of the iodine(V) center, accelerating oxidation rates relative to IBX . This enhanced reactivity profile permits the use of catalytic rather than stoichiometric quantities of the oxidant in certain transformations, reducing reagent cost and simplifying purification .

hypervalent iodine oxidation solubility enhancement FIBX IBX comparison

¹⁹F NMR Spectroscopic Handle Enables Non-Deuterated Reaction Monitoring of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid-Derived Reagents

The four fluorine atoms on 2,3,4,5-tetrafluoro-6-iodobenzoic acid provide a strong ¹⁹F NMR spectroscopic signature that persists through synthetic derivatization, including oxidation to hypervalent iodine species and cross-coupling transformations . This feature allows real-time reaction monitoring by ¹⁹F NMR spectroscopy without the use of deuterated solvents, a distinct operational advantage over non-fluorinated aryl iodides [1]. The ¹⁹F chemical shift range is wide (~0 to −200 ppm) and highly sensitive to the electronic environment, enabling detection of subtle changes in oxidation state, coordination, or substitution patterns with signal-to-noise ratios that typically exceed those of ¹H NMR for the same molar concentration [2].

¹⁹F NMR reaction monitoring non-deuterated solvents spectroscopic handle fluorinated building block

Ortho-Iodine to Carboxyl Proximity Enables Efficient Hypervalent Iodine Reagent Synthesis Unavailable from Other Halogenated Analogs

The ortho arrangement of the iodine atom relative to the carboxylic acid group in 2,3,4,5-tetrafluoro-6-iodobenzoic acid enables oxidation to cyclic hypervalent iodine(III) (iodoso) and iodine(V) (iodoxy) species . This chelation-assisted oxidation pathway is unique to aryl iodides with ortho-carboxyl (or similar oxygen-donor) functionality and is not accessible with ortho-bromo or ortho-chloro tetrafluorobenzoic acid analogs, which lack the requisite oxidation potential to form stable hypervalent species under preparatively useful conditions [1]. The iodine atom therefore imparts a distinct and non-substitutable synthetic utility relative to other halogenated tetrafluorobenzoic acid building blocks .

ortho-substitution iodine oxidation hypervalent iodine synthesis IBA analogs halogen comparison

Aryl Iodide Functionality of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid Provides Superior Suzuki-Miyaura Coupling Reactivity over Aryl Bromide Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl iodides consistently undergo oxidative addition to Pd(0) catalysts more rapidly than the corresponding aryl bromides or chlorides under otherwise identical conditions [1]. The carbon–iodine bond in 2,3,4,5-tetrafluoro-6-iodobenzoic acid has a lower bond dissociation energy (~65 kcal/mol for Ar–I) compared to Ar–Br (~81 kcal/mol) and Ar–Cl (~95 kcal/mol), translating to faster reaction kinetics and higher conversion yields in cross-coupling with aryl boronic acids [2]. The electron-deficient tetrafluorophenyl ring further enhances electrophilicity at the ipso-carbon, accelerating oxidative addition relative to electron-rich or non-fluorinated aryl iodides [3].

Suzuki-Miyaura coupling aryl iodide cross-coupling C–C bond formation palladium catalysis

2,3,4,5-Tetrafluoro-6-iodobenzoic Acid Serves as Critical Precursor for Optically Active Tetrafluoroiodophenylalanine Synthesis in Chiral Amino Acid Production

A patent from GODO SHIGEN CO LTD (published 2023) discloses a method for producing optically active tetrafluoroiodophenylalanine using 2,3,4,5-tetrafluoro-6-iodobenzoic acid as the key starting material [1]. The synthesis proceeds via reduction to tetrafluoroiodobenzyl alcohol, conversion to tetrafluoroiodobenzyl bromide, and subsequent coupling with chiral glycine equivalents. The tetrafluorinated aromatic core imparts enhanced metabolic stability and lipophilicity to the resulting amino acid derivatives compared to non-fluorinated phenylalanine analogs [2]. This fluorinated amino acid scaffold is valuable for peptide mimetic design, protein engineering studies, and as a platform for ¹⁸F radiolabeling in positron emission tomography (PET) imaging applications [3].

fluorinated amino acid tetrafluoroiodophenylalanine chiral synthesis peptide mimetics ¹⁸F radiolabeling

2,3,4,5-Tetrafluoro-6-iodobenzoic Acid: Evidence-Backed Procurement Scenarios for Research and Industrial Applications


Synthesis of Tetrafluoro-IBX (FIBX) Hypervalent Iodine Oxidants for Alcohol Oxidation and α,β-Desaturation

Procurement of 2,3,4,5-tetrafluoro-6-iodobenzoic acid is indicated for synthetic laboratories engaged in the preparation of tetrafluoro-IBX (FIBX), a hypervalent iodine(V) oxidant. FIBX, synthesized by oxidation of the parent acid, exhibits superior solubility in common organic solvents (CH₂Cl₂, CHCl₃, CH₃CN) and enhanced reactivity compared to non-fluorinated IBX, enabling oxidation of alcohols to carbonyl compounds and installation of α,β-unsaturation under milder conditions and with potential catalytic turnover .

Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl and Liquid Crystal Intermediate Synthesis

This compound is the aryl iodide component of choice for Suzuki-Miyaura cross-coupling reactions targeting tetrafluorophenyl-containing biaryl structures. The electron-deficient tetrafluoroaryl ring coupled with the reactive aryl iodide functionality enables efficient C–C bond formation with aryl boronic acids under mild Pd(0) catalysis . Such biaryl scaffolds are key intermediates in the development of fluorinated liquid crystalline materials for display technologies and in the synthesis of fluorinated drug candidates requiring enhanced metabolic stability [1].

Preparation of Optically Active Tetrafluoroiodophenylalanine for Fluorinated Peptide and PET Tracer Development

Research groups focused on fluorinated amino acid synthesis and peptide engineering should procure 2,3,4,5-tetrafluoro-6-iodobenzoic acid as the starting material for producing optically active tetrafluoroiodophenylalanine, as demonstrated in recent patent literature . The tetrafluorophenylalanine scaffold combines the metabolic stability of polyfluorinated aromatics with an iodine handle for further functionalization and ¹⁹F NMR/¹⁸F radiolabeling capability, making it a valuable building block for structure-activity relationship studies and positron emission tomography (PET) imaging probe development [1].

Development of ¹⁹F NMR-Active Probes and Reaction Monitoring Methodologies

For analytical and physical organic chemistry laboratories developing reaction monitoring methodologies, 2,3,4,5-tetrafluoro-6-iodobenzoic acid provides a robust ¹⁹F NMR spectroscopic handle that persists through derivatization and enables real-time reaction tracking in non-deuterated solvents . This application scenario is particularly valuable for kinetic studies of hypervalent iodine chemistry, cross-coupling reaction optimization, and the development of fluorinated molecular probes where orthogonal spectroscopic channels are required [1].

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